Céramique trihexosides

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Globotriaosycleramides are glycosphingolipids found in mammalian cell membranes that are synthesized from lactosylceramides. They act as receptors for Shiga and Shiga-like toxins in vitro and in vivo. Globotriaosylceramides accumulate in endothelial cells, pericytes, vascular smooth muscle cells, renal epithelial cells, dorsal ganglia neuronal cells, and myocardial cells in patients with Fabry disease, a lysosomal storage disorder characterized by a deficiency in the enzyme α-galactosidase A. Globotriaosylceramides act as natural resistance factors to HIV infection, interacting with HIV gp120 to prevent its interaction with chemokine co-receptors and subsequent fusion of HIV to host cell membranes. This product contains a mixture of hydroxy and non-hydroxy fatty acid-containing globotriaosylceramides isolated from porcine red blood cells (RBCs).

Applications De Recherche Scientifique

Applications cliniques en analyse biomoléculaire

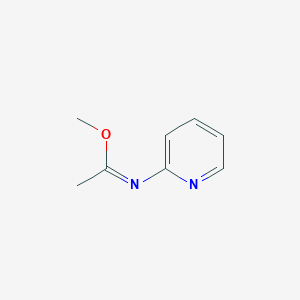

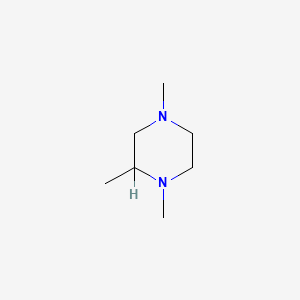

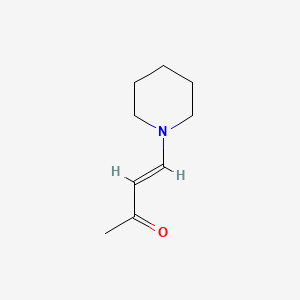

Les céramides trihexosides peuvent être analysés dans des taches de sang séchées par LC/MS/MS {svg_1}. Un système d'extraction monophasique unique couplé à la LC/MS/MS a été développé pour réduire les effets de matrice pour l'analyse des sphingolipides {svg_2}. Cette méthode a démontré une précision et une exactitude comparables à celles des dosages traditionnels des sphingolipides et peut être utilisée pour surveiller le profil lipidique dans les applications de recherche et cliniques {svg_3}.

Rôle dans le métabolisme des sphingolipides

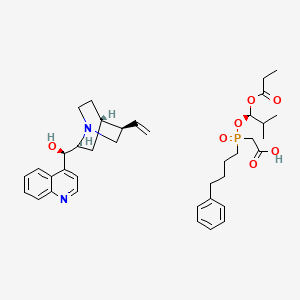

Les céramides trihexosides sont impliqués dans la voie métabolique des sphingolipides {svg_4}. Un métabolisme anormal de ces composés est associé à des maladies de stockage lysosomial (LSD) telles que Gaucher, Fabry, Tay-Sachs et Krabbe {svg_5}.

Utilisation dans les industries cosmétique et pharmaceutique

Les céramides, qui comprennent les céramides trihexosides, sont largement reconnues dans les industries cosmétique et pharmaceutique {svg_6}. Ils sont utilisés dans diverses applications comme agents thérapeutiques {svg_7}.

Rôle dans les fonctions moléculaires cellulaires

De nombreux organismes allant des microbes aux mammifères d'ordre supérieur utilisent nativement le métabolisme pour produire des sphingolipides, y compris les céramides et leurs dérivés, pour soutenir les fonctions moléculaires cellulaires {svg_8}. Les sphingolipides sont présents dans les membranes cellulaires des mammifères, des plantes et des levures pour maintenir la morphologie de la membrane {svg_9}.

Potentiel dans la production de céramides biobasées

La biosynthèse des céramides, y compris les céramides trihexosides, est une alternative intéressante aux méthodes commerciales actuelles {svg_10}. Les progrès dans ce domaine démontrent le potentiel inexploité pour le développement ultérieur de voies synthétiques afin d'améliorer la production de céramides biobasées {svg_11}.

Rôle dans la mort cellulaire et l'efficacité thérapeutique

Si les effets de la céramide sur la mort cellulaire et l'efficacité thérapeutique sont bien établis, des données émergentes indiquent que le renouvellement de la céramide en sphingolipides en aval, tels que les céramides trihexosides, joue un rôle important {svg_12}.

Mécanisme D'action

Target of Action

Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of ceramide trihexosides are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .

Mode of Action

Ceramide trihexosides interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into ceramide trihexosides (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .

Biochemical Pathways

Ceramide trihexosides are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .

Pharmacokinetics

It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of ceramide trihexosides.

Result of Action

The accumulation of ceramide trihexosides can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of ceramide trihexosides can improve the sensitivity of drug-resistant cells to chemotherapy .

Action Environment

The action, efficacy, and stability of ceramide trihexosides can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of ceramide trihexosides . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of ceramide trihexosides.

Safety and Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous . The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration described in this safety assessment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ceramide trihexosides are glycosphingolipids composed of a ceramide backbone with three hexose sugar molecules attached . They play crucial roles in cell membrane structure, signaling, and recognition . Ceramide trihexosides interact with various enzymes, proteins, and other biomolecules, contributing to membrane integrity and stability, modulating cell signaling pathways, and participating in cell-cell interactions .

Cellular Effects

Ceramide trihexosides have profound effects on various types of cells and cellular processes . They influence cell function by modifying intracellular signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, ceramide trihexosides can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species .

Molecular Mechanism

The molecular mechanism of ceramide trihexosides involves their interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuraminidase 3 (NEU3) can catalyze the conversion of GM3 into ceramide trihexosides (Gb3). Ferulic acid (FA) inhibits the activity of NEU3 and then reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to OXA chemotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceramide trihexosides change over time . For instance, long-chain ceramides increase between T1 (within 12 h of last known well) and T2 (1 - 7 days from last known well), whereas very-long chain ceramides decrease .

Dosage Effects in Animal Models

The effects of ceramide trihexosides vary with different dosages in animal models . For instance, high-fat diets disrupt insulin signaling and increase inflammation, with lipid mediators such as diacylglycerol (DAG) and ceramides playing significant roles .

Metabolic Pathways

Ceramide trihexosides are involved in various metabolic pathways . For instance, while synthesis of ceramides is performed in the endoplasmic reticulum (ER), proteins associated with ceramide metabolism are located on membrane arrangement of mitochondria and ER (MAMs) .

Transport and Distribution

Ceramide trihexosides are transported through a non-ATP dependent vesicular transport from the ER toward the cis-Golgi, where GlcCer synthase adds a glucose molecule to ceramides to give GlcCer . Ceramides are also transported to the trans-Golgi to give SM after addition of a phosphocholine by the sphingomyelin synthase 1 (SMS1) .

Subcellular Localization

Ceramide trihexosides are localized in the endoplasmic reticulum and Golgi apparatus . The subcellular localization of ceramide production can lead to drastically different physiological outcomes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceramide trihexosides involves the condensation of a ceramide with two molecules of glucose followed by the addition of a galactose molecule. The synthesis can be achieved using chemical or enzymatic methods.", "Starting Materials": [ "Ceramide", "Glucose", "Galactose" ], "Reaction": [ "Step 1: Activation of ceramide with a suitable activating agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvent.", "Step 2: Addition of two molecules of glucose to the activated ceramide in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 3: Addition of galactose to the intermediate product from step 2 in the presence of a suitable glycosyltransferase enzyme such as lactose synthase.", "Step 4: Purification of the product using column chromatography or other suitable methods." ] } | |

Numéro CAS |

71965-57-6 |

Formule moléculaire |

C60H113NO18 |

Poids moléculaire |

1137 (tetracosanoyl) |

Apparence |

Unit:10 mgSolvent:nonePurity:98+%Physical solid |

Synonymes |

CTH; Gb3; Globotriaosylceramide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)